molecular formula C10H10O4 B013695 Methyl 2,5-dihydroxycinnamate CAS No. 63177-57-1

Methyl 2,5-dihydroxycinnamate

Cat. No.: B013695
CAS No.: 63177-57-1
M. Wt: 194.18 g/mol
InChI Key: BQCNSTFWSKOWMA-GORDUTHDSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2,5-dihydroxycinnamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cell signaling and growth . Additionally, it acts as a competitive inhibitor of receptor protein-tyrosine kinase, effectively impeding v-abl tyrosine kinase activation . This compound also demonstrates inhibitory effects on the autophosphorylation of the epidermal growth factor receptor .

Cellular Effects

This compound exerts cytotoxic effects on both normal and neoplastic epithelial cells . It induces apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle . Furthermore, this compound has been observed to cross-link proteins, leading to cell death in various cell lines, including mouse primary normal keratinocytes, neoplastic mouse keratinocytes, and human squamous carcinoma cells . These effects are independent of tyrosine kinase inhibition and involve the production of cross-linked protein envelopes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit EGFR kinase activity . It acts as a stable and potent inhibitor of EGFR, preventing the autophosphorylation of the receptor . Additionally, this compound induces protein cross-linking, which is a non-physiological process that occurs at high concentrations . This cross-linking leads to the formation of cornified envelope-like structures in epithelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is photosensitive and requires storage at low temperatures to maintain its stability . Long-term studies have shown that it induces apoptosis and inhibits cell cycle progression in various cell lines . The stability and degradation of the compound over extended periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, including cytotoxicity and adverse reactions

Metabolic Pathways

This compound is involved in various metabolic pathways, including its role as a human urinary metabolite . It interacts with enzymes such as receptor protein-tyrosine kinase and transglutaminase . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role as a geroprotector and inhibitor of specific kinases suggests its involvement in critical metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is a cell-permeable analog of erbstatin, allowing it to effectively reach its target sites . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

This compound exhibits subcellular localization, particularly in the cytoplasm and cell membrane . It targets specific compartments and organelles through post-translational modifications and targeting signals . The compound’s activity and function are influenced by its localization within the cell, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydroxycinnamate can be synthesized through various synthetic routes. One common method involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant sources followed by purification. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dihydroxycinnamate is unique due to its dual hydroxyl groups on the aromatic ring, which contribute to its potent biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNSTFWSKOWMA-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-57-1
Record name Methyl 2,5-dihydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dihydroxycinnamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dihydroxycinnamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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